molecular formula C13H13NO5 B5639298 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid

4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B5639298
M. Wt: 263.25 g/mol
InChI Key: PGHXVUXXQIGFAM-BQYQJAHWSA-N
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Description

4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to an amino group and a but-2-enoic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves the reaction of ethyl 4-aminobenzoate with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylates, which exhibit unique chemical and biological properties .

Scientific Research Applications

4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its antinociceptive activity and potential therapeutic applications in pain management.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, its antinociceptive effects are attributed to its ability to inhibit certain pain-related pathways, thereby reducing pain perception .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
  • 4-{[4-(Chlorocarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
  • 4-{[4-(Methyl)phenyl]amino}-4-oxobut-2-enoic acid

Uniqueness

4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid stands out due to its specific ethoxycarbonyl group, which imparts unique chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

(E)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHXVUXXQIGFAM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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